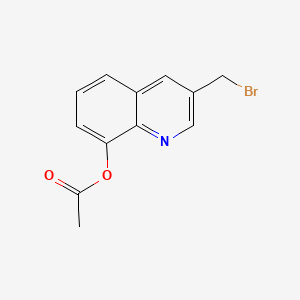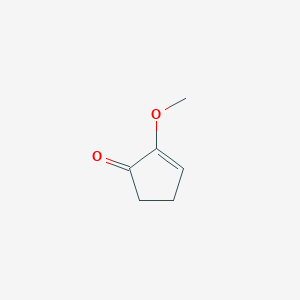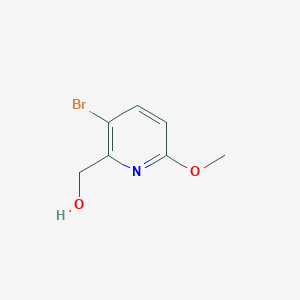
3-(Bromomethyl)quinolin-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)quinolin-8-yl acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H10BrNO2 and a molecular weight of 280.12 g/mol. It is characterized by the presence of a bromomethyl group attached to the quinoline ring and an acetate ester group at the 8-position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)quinolin-8-yl acetate typically involves the bromination of a quinoline derivative followed by esterification. One common synthetic route is as follows:
Bromination: The starting material, 8-hydroxyquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromomethyl group at the 3-position of the quinoline ring.
Esterification: The brominated intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 3-Methylquinolin-8-yl acetate.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)quinolin-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to investigate the biological activities of quinoline derivatives and their potential therapeutic applications.
Chemical Biology: It serves as a probe in chemical biology studies to explore the interactions of quinoline derivatives with biological targets.
Material Science: The compound is used in the development of novel materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological targets, affecting their function and activity. The acetate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)quinolin-8-yl acetate can be compared with other similar compounds such as:
3-(Chloromethyl)quinolin-8-yl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is more reactive due to the higher electronegativity of bromine.
3-(Methyl)quinolin-8-yl acetate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)quinolin-8-yl methanesulfonate: Contains a methanesulfonate ester group instead of an acetate ester group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the bromomethyl and acetate ester groups, which confer specific reactivity and biological activity.
Eigenschaften
IUPAC Name |
[3-(bromomethyl)quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBOJRWPLTSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














